molecular formula C14H14Cl2N2O4S B3612944 2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE

2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE

Cat. No.: B3612944
M. Wt: 377.2 g/mol
InChI Key: FMEIWHMUVJHASN-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(dimethylsulfamoyl)-N-[(furan-2-yl)methyl]benzamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of dichloro, dimethylsulfamoyl, and furan groups attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O4S/c1-18(2)23(20,21)13-6-10(11(15)7-12(13)16)14(19)17-8-9-4-3-5-22-9/h3-7H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEIWHMUVJHASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2=CC=CO2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[(furan-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2,4-dichlorobenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced through a sulfonation reaction using dimethylsulfamoyl chloride in the presence of a base such as pyridine.

    Attachment of the Furan Group: The final step involves the attachment of the furan group through a nucleophilic substitution reaction, where the furan-2-ylmethylamine reacts with the intermediate compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(dimethylsulfamoyl)-N-[(furan-2-yl)methyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

2,4-Dichloro-5-(dimethylsulfamoyl)-N-[(furan-2-yl)methyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[(furan-2-yl)methyl]benzamide involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-methylbenzenesulfonamide
  • 2,4-Dichloro-5-sulfamoylbenzoic acid

Uniqueness

2,4-Dichloro-5-(dimethylsulfamoyl)-N-[(furan-2-yl)methyl]benzamide is unique due to the presence of the furan group, which imparts distinct chemical properties and biological activities compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE
Reactant of Route 2
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2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE

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